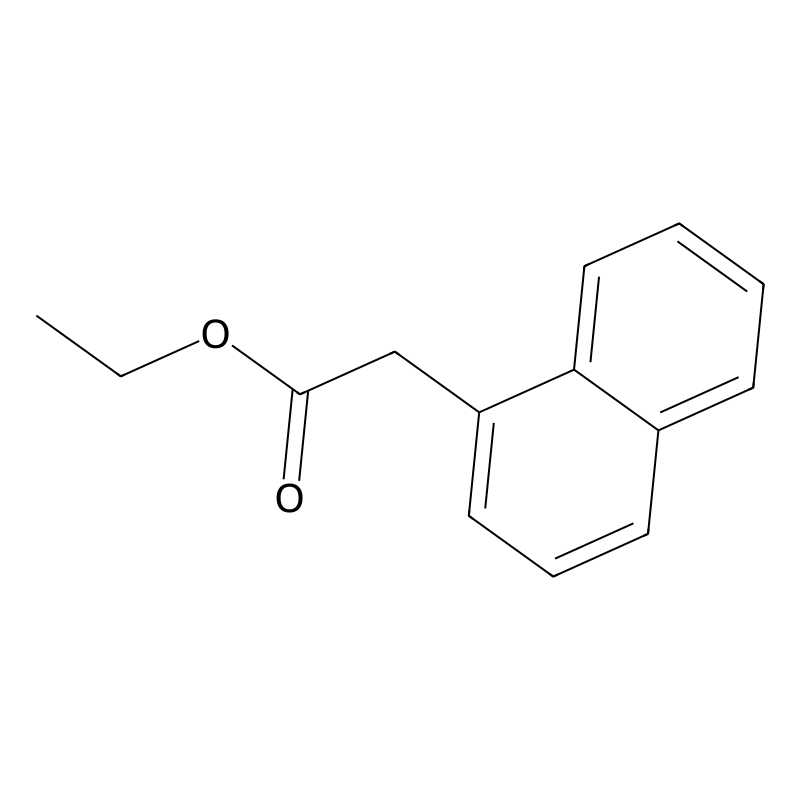Ethyl 1-naphthaleneacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Ethyl 1-naphthaleneacetate, also known as 1-naphthaleneacetic acid ethyl ester (NAE) or simply naphthalene acetic acid (NAA), is a synthetic auxin widely used in various scientific research applications. Auxins are a class of plant hormones that play a crucial role in plant growth and development . NAE exhibits similar auxin-like activity to naturally occurring auxins, making it a valuable tool for researchers studying plant physiology, agriculture, and horticulture.
Plant Growth and Development Studies
NAE is commonly employed in research to investigate various aspects of plant growth and development. Studies have utilized NAE to:
- Induce root formation: NAE application can stimulate root development in cuttings and grafts, promoting their successful establishment .
- Promote fruit set and thinning: NAE treatment can enhance fruit set in some crops by mimicking the effects of natural auxins in promoting flower and fruit development . Conversely, it can also be used to thin unwanted fruits in specific cases.
- Investigate auxin signaling pathways: Researchers use NAE to study the complex signaling pathways triggered by auxins within plants. This helps elucidate the mechanisms by which auxins regulate various developmental processes .
Agricultural and Horticultural Applications
NAE finds practical applications in agriculture and horticulture due to its ability to influence plant growth and development. Some examples include:
- Sucker control: NAE is commercially used in products like "Sucker Stopper" to prevent unwanted sucker growth in fruit trees and other plants. This helps maintain the desired tree shape and prevents suckers from competing with the main stem for resources .
- Fruit ripening regulation: NAE can delay fruit ripening in some crops, allowing for extended harvest windows and improved fruit quality .
- Pre-harvest drop prevention: NAE application can help reduce pre-harvest fruit drop in certain fruit trees, minimizing crop losses .
Additional Information:
- NAE is available commercially from various chemical suppliers and can be purchased in different formulations depending on the intended research or agricultural use.
- As with any research chemical, proper handling and disposal procedures should be followed when working with NAE.
Ethyl 1-naphthaleneacetate is an organic compound with the chemical formula and a molecular weight of 214.26 g/mol. It is classified as an ester, specifically an ethyl ester of 1-naphthaleneacetic acid. This compound is characterized by its aromatic structure, which includes a naphthalene ring, and it appears as a colorless to pale yellow liquid with a pleasant odor. Ethyl 1-naphthaleneacetate is soluble in organic solvents such as ethanol and ether but has limited solubility in water .
ENA acts as a synthetic auxin, mimicking the effects of natural auxins like indole-3-acetic acid (IAA) []. It binds to auxin receptors in plant cells, triggering a signaling cascade that influences various growth processes. These include cell elongation, root development, fruit set, and apical dominance (suppression of lateral bud growth). The exact mechanism of action at the molecular level is still being elucidated.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 1-naphthaleneacetic acid and ethanol. This reaction is significant in biological systems where esters are often hydrolyzed by enzymes.
- Transesterification: Ethyl 1-naphthaleneacetate can react with alcohols to form different esters. This reaction is commonly used in organic synthesis.
- Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol, which may further react under various conditions.
These reactions highlight the compound's potential for modification and use in synthetic pathways .
Ethyl 1-naphthaleneacetate exhibits biological activity that has garnered interest in various fields:
- Plant Growth Regulator: It functions as a plant growth regulator, promoting root formation and enhancing plant growth under certain conditions.
- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in agricultural applications.
- Metabolism: In metabolic studies, it has been identified as a metabolite in certain biological pathways, indicating its relevance in biochemical research .
The synthesis of ethyl 1-naphthaleneacetate can be achieved through several methods:
- Esterification Reaction: The most common method involves the reaction of 1-naphthaleneacetic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating to facilitate the reaction.
- Transesterification: Ethyl 1-naphthaleneacetate can also be synthesized by transesterifying other naphthalene derivatives with ethanol under suitable conditions.
- Direct Acylation: Another approach involves acylating ethylene or other alcohols using naphthalene derivatives under specific conditions .
Interaction studies involving ethyl 1-naphthaleneacetate primarily focus on its metabolic pathways and effects on biological systems:
- Metabolic Pathways: Research indicates that this compound may interact with various enzymes involved in metabolic processes, leading to the formation of metabolites such as 1-naphthaleneacetic acid.
- Synergistic Effects: Studies have explored its potential synergistic effects when combined with other plant growth regulators or pesticides, enhancing efficacy while reducing toxicity .
Several compounds share structural similarities with ethyl 1-naphthaleneacetate. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Methyl 1-naphthaleneacetate | Ester | Methyl group instead of ethyl; different solubility. |
| Propyl 1-naphthaleneacetate | Ester | Propyl group; altered volatility and boiling point. |
| Benzyl 1-naphthaleneacetate | Ester | Contains a benzyl group; potential for different reactivity patterns. |
Ethyl 1-naphthaleneacetate stands out due to its specific balance of solubility and biological activity, making it particularly useful in agricultural applications compared to its derivatives .
Physical Description
XLogP3
Melting Point
88.5°C
UNII
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








